molecular formula C8H18F2Sn B1218997 Dibutyldifluorostannane CAS No. 563-25-7

Dibutyldifluorostannane

Cat. No.: B1218997
CAS No.: 563-25-7
M. Wt: 270.94 g/mol
InChI Key: UTLYKVGGKZYRRQ-UHFFFAOYSA-L
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Description

Dibutyldifluorostannane is an organotin compound with the chemical formula (C₄H₉)₂SnF₂. It is a member of the organotin family, which includes compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.

Biochemical Analysis

Biochemical Properties

Dibutyldifluorostannane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed that this compound can inhibit certain metalloproteins by binding to their metal centers, thereby affecting their catalytic functions .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of toxic byproducts . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause oxidative stress, organ damage, and even mortality in animal models . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity and adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . For instance, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its precise role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyldifluorostannane is typically synthesized by reacting dibutyltin halide with hydrogen fluoride. The reaction can be carried out in an organic solvent or by using a solution containing a hydrofluoride salt . The general reaction is as follows:

(C4H9)2SnX2+2HF(C4H9)2SnF2+2HX(C_4H_9)_2SnX_2 + 2HF \rightarrow (C_4H_9)_2SnF_2 + 2HX (C4​H9​)2​SnX2​+2HF→(C4​H9​)2​SnF2​+2HX

where (X) represents a halide such as chlorine or bromine.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of hydrogen fluoride gas in a controlled environment is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Dibutyldifluorostannane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield dibutyltin alkoxide derivatives.

Scientific Research Applications

Dibutyldifluorostannane has several applications in scientific research:

Comparison with Similar Compounds

    Dibutyltin dichloride: (C₄H₉)₂SnCl₂

    Dibutyltin diacetate: (C₄H₉)₂Sn(OAc)₂

    Tributyltin chloride: (C₄H₉)₃SnCl

Comparison: Dibutyldifluorostannane is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to other organotin compounds. The fluorine atoms increase the compound’s reactivity and influence its interactions with other molecules. This makes this compound particularly useful in specific synthetic and industrial applications where such reactivity is desired .

Properties

IUPAC Name

dibutyl(difluoro)stannane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLYKVGGKZYRRQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052223
Record name Dibutyl(difluoro)stannane
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Molecular Weight

270.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

563-25-7
Record name Dibutyltin difluoride
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Record name Dibutyltin difluoride
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Record name Dibutyldifluorotin
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Record name Stannane, dibutyldifluoro-
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Record name Dibutyl(difluoro)stannane
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Record name Dibutyldifluorostannane
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Synthesis routes and methods I

Procedure details

Advantageously, dibutyl tin chloride and an ammonium difluoride are reacted to form a dibutyl tin difluoride precipitate. Dibutyl tin dichloride (DBTCl) is solubilized in an alcohol, preferably methanol, in a first reaction vessel. In a second such vessel, ammonium difluoride (NH4F, HF) is dissolved in a solvent which is preferably water. The contents of one reaction vessel are poured into the other and, on contact of the two solutions, a dibutyl tin difluoride precipitate is formed. The mixture is stirred to enhance the contact between the two solutions and to maximize the yield of precipitate. The resulting precipitate is recovered, drained, washed with water, washed with a solvent such as acetone to eliminate any remaining water and dried.
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Synthesis routes and methods II

Procedure details

Advantageously, dibutyl tin chloride and an ammonium difluoride are reacted to form a dibutyl tin difluoride precipitate. Dibutyl tin dichloride (DBTCl) is solubilized in an alcohol, preferably methanol, in a first reaction vessel. In a second such vessel, ammonium difluoride (NH4F, HF) is dissolved in a solvent which is preferably water. The contents of one reaction vessel are poured into the other and, on contact of the two solutions, a dibutyl tin difluoride precipitate is formed. The mixture is stirred to enhance the contact between the two solutions and to maximize the yield of precipitate. The resulting precipitate is recovered, drained, washed with water, washed with a solvent such as acetone to eliminate any remaining water and dried.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyldifluorostannane
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Dibutyldifluorostannane
Reactant of Route 3
Dibutyldifluorostannane
Reactant of Route 4
Dibutyldifluorostannane

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